molecular formula C17H18N2O3S B379666 1-ethyl-6-(1-pyrrolidinylsulfonyl)benzo[cd]indol-2(1H)-one CAS No. 304685-40-3

1-ethyl-6-(1-pyrrolidinylsulfonyl)benzo[cd]indol-2(1H)-one

Cat. No. B379666
CAS RN: 304685-40-3
M. Wt: 330.4g/mol
InChI Key: HTONIJRZZRKKQF-UHFFFAOYSA-N
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Description

“1-ethyl-6-(1-pyrrolidinylsulfonyl)benzo[cd]indol-2(1H)-one” is a complex organic compound. It is also referred to as naphtholactam . It has been used as a reactant in the synthesis of potential antitumor agents and inhibitors of thymidylate synthase .


Synthesis Analysis

The synthesis of sulfonamide-based indole analogs, such as “1-ethyl-6-(1-pyrrolidinylsulfonyl)benzo[cd]indol-2(1H)-one”, has been gaining interest due to their pharmacological actions . They have been long employed as an active ingredient in drug design and production . The sulfonamide analogs of indole, often referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions .


Molecular Structure Analysis

The molecular structure of “1-ethyl-6-(1-pyrrolidinylsulfonyl)benzo[cd]indol-2(1H)-one” is complex. The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The compound’s empirical formula is C11H7NO .


Chemical Reactions Analysis

“1-ethyl-6-(1-pyrrolidinylsulfonyl)benzo[cd]indol-2(1H)-one” has been used as a reactant in various chemical reactions. For instance, it has been used in the synthesis of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide analog, a novel Mycobacterium protein tyrosine phosphatase B (mPTPB) inhibitor .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-ethyl-6-(1-pyrrolidinylsulfonyl)benzo[cd]indol-2(1H)-one” include a melting point of 173-178 °C (lit.) . It is soluble in methanol .

Future Directions

The future directions in the research and application of “1-ethyl-6-(1-pyrrolidinylsulfonyl)benzo[cd]indol-2(1H)-one” and similar compounds could involve the development of pharmacologically active derivatives of indole with sulfonamide scaffolds . This could potentially lead to the discovery of new drugs with improved efficacy and safety profiles.

Mechanism of Action

Target of Action

The primary target of BRD4-IN-4 is Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the Bromodomain and Extraterminal (BET) protein family, which plays a pivotal role during embryogenesis and cancer development . It is a transcriptional and epigenetic regulator that promotes gene transcription both at initiation and elongation step .

Mode of Action

BRD4-IN-4 interacts with BRD4, leading to its degradation . This degradation is achieved through the E3 ubiquitin ligase cereblon (CRBN) pathway . The degradation of BRD4 leads to sustained inhibition of oncogenic MYC expression , to which cancer cells are often addicted .

Biochemical Pathways

The degradation of BRD4 affects the MYC pathway, a crucial pathway in cell proliferation and apoptosis . MYC is an essential downstream effector of KRAS in pancreatic cancer . Therefore, the inhibition of MYC expression could be an effective therapeutic strategy for KRAS-mutant tumors such as pancreatic cancer .

Pharmacokinetics

In a mouse xenograft model, a compound similar to brd4-in-4 displayed prolonged pharmacokinetics in tumors relative to plasma and normal tissues . Its tumor concentration remained above the in vitro cytotoxicity EC50 value for at least 7 days following a single dose .

Result of Action

The result of BRD4-IN-4’s action is the inhibition of cell proliferation and the induction of apoptosis in cancer cells . This is achieved through the degradation of BRD4 and the subsequent inhibition of MYC expression . This leads to a decrease in the expression of the BRD4-regulated MYC gene .

properties

IUPAC Name

1-ethyl-6-pyrrolidin-1-ylsulfonylbenzo[cd]indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-2-19-14-8-9-15(23(21,22)18-10-3-4-11-18)12-6-5-7-13(16(12)14)17(19)20/h5-9H,2-4,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTONIJRZZRKKQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCCC4)C=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is BRD4 and why is it a relevant drug target?

A: BRD4 (Bromodomain-containing protein 4) is a protein that plays a crucial role in gene regulation by binding to acetylated lysine residues on histones. [, ] This binding allows BRD4 to recruit other proteins involved in transcription, ultimately influencing gene expression. BRD4 is implicated in various diseases, including cancer [, , , ], making it an attractive target for drug development.

Q2: What are some of the approaches being explored for BRD4 inhibition?

A2: Researchers are investigating various approaches for BRD4 inhibition, including:

  • Small Molecule Inhibitors: These molecules directly bind to BRD4, preventing its interaction with acetylated histones. [, , ] One example is XMD8-92, which shows promise in preclinical models of diabetic retinopathy. []
  • PROTACs (Proteolysis Targeting Chimeras): These bifunctional molecules induce the degradation of BRD4 by hijacking the cellular ubiquitin-proteasome system. []

Q3: What are the potential benefits of targeting BRD4 in cancer treatment?

A3: Inhibiting BRD4 can have several anti-cancer effects:

  • Inhibition of Cancer Cell Growth: BRD4 inhibition can suppress the expression of genes essential for cancer cell proliferation and survival. [, ]
  • Induction of Apoptosis: Blocking BRD4 activity can trigger programmed cell death in cancer cells. []
  • Sensitization to Immune Therapy: BRD4 inhibition might enhance the efficacy of immunotherapy by modulating the tumor microenvironment. []

Q4: Have any BRD4 inhibitors been approved for clinical use?

A: While BRD4 inhibitors have shown promising results in preclinical studies and clinical trials are ongoing, no BRD4 inhibitors have been approved for clinical use yet. []

Q5: What are some of the challenges in developing BRD4 inhibitors?

A5: Some challenges in developing effective and safe BRD4 inhibitors include:

  • Resistance: Cancer cells can develop resistance mechanisms to evade the effects of BRD4 inhibitors, requiring the development of strategies to overcome resistance. []

Q6: What are DNA-encoded dynamic libraries (DEDLs) and how are they used in drug discovery?

A: DEDLs are a powerful tool for identifying novel drug candidates. These libraries consist of a vast number of small molecules, each attached to a unique DNA tag that encodes its structure. [] By screening DEDLs against a target protein like BRD4, researchers can identify molecules that bind to the target and then use the DNA tag to decipher the structure of the hit molecules. This approach allows for the rapid screening of millions of compounds, potentially leading to the discovery of new drug leads. []

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